HEPES sodium salt
HEPES sodium salt
HEPES Sodium is a biological buffer (zwitterionic) designed by Good, et al., and typically referred to as Good’s buffer useful in cell culture media formulations. Selection of biological buffer systems should include the following criteria: exclusion by biological membranes, low absorption between 240 and 700nm, chemically stable, and stable to temperature and concentration changes.
HEPES is a general-purpose zwitterionic buffer which does not bind magnesium, calcium, manganese(II) or copper(II) ions. HEPES has been classified as Good′s buffer by Dr. Norman Good and his colleagues in 1966. It is zwitterionic at biological pH and is most effective in the pH range of pH 6.8 to 8.2.
HEPES is a general-purpose zwitterionic buffer which does not bind magnesium, calcium, manganese(II) or copper(II) ions. HEPES has been classified as Good′s buffer by Dr. Norman Good and his colleagues in 1966. It is zwitterionic at biological pH and is most effective in the pH range of 6.8 to 8.2.
Sodium 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate is an organic sodium salt, a N-(2-hydroxyethyl)piperazine and a N-(sulfoalkyl)piperazine. It contains a 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate.
HEPES is a general-purpose zwitterionic buffer which does not bind magnesium, calcium, manganese(II) or copper(II) ions. HEPES has been classified as Good′s buffer by Dr. Norman Good and his colleagues in 1966. It is zwitterionic at biological pH and is most effective in the pH range of pH 6.8 to 8.2.
HEPES is a general-purpose zwitterionic buffer which does not bind magnesium, calcium, manganese(II) or copper(II) ions. HEPES has been classified as Good′s buffer by Dr. Norman Good and his colleagues in 1966. It is zwitterionic at biological pH and is most effective in the pH range of 6.8 to 8.2.
Sodium 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate is an organic sodium salt, a N-(2-hydroxyethyl)piperazine and a N-(sulfoalkyl)piperazine. It contains a 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate.
Brand Name:
Vulcanchem
CAS No.:
75277-39-3
VCID:
VC0004646
InChI:
InChI=1S/C8H18N2O4S.Na/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;/h11H,1-8H2,(H,12,13,14);
SMILES:
C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+]
Molecular Formula:
C8H18N2NaO4S
Molecular Weight:
261.30 g/mol
HEPES sodium salt
CAS No.: 75277-39-3
Cat. No.: VC0004646
Molecular Formula: C8H18N2NaO4S
Molecular Weight: 261.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | HEPES Sodium is a biological buffer (zwitterionic) designed by Good, et al., and typically referred to as Good’s buffer useful in cell culture media formulations. Selection of biological buffer systems should include the following criteria: exclusion by biological membranes, low absorption between 240 and 700nm, chemically stable, and stable to temperature and concentration changes. HEPES is a general-purpose zwitterionic buffer which does not bind magnesium, calcium, manganese(II) or copper(II) ions. HEPES has been classified as Good′s buffer by Dr. Norman Good and his colleagues in 1966. It is zwitterionic at biological pH and is most effective in the pH range of pH 6.8 to 8.2. HEPES is a general-purpose zwitterionic buffer which does not bind magnesium, calcium, manganese(II) or copper(II) ions. HEPES has been classified as Good′s buffer by Dr. Norman Good and his colleagues in 1966. It is zwitterionic at biological pH and is most effective in the pH range of 6.8 to 8.2. Sodium 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate is an organic sodium salt, a N-(2-hydroxyethyl)piperazine and a N-(sulfoalkyl)piperazine. It contains a 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate. |
|---|---|
| CAS No. | 75277-39-3 |
| Molecular Formula | C8H18N2NaO4S |
| Molecular Weight | 261.30 g/mol |
| IUPAC Name | sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate |
| Standard InChI | InChI=1S/C8H18N2O4S.Na/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;/h11H,1-8H2,(H,12,13,14); |
| Standard InChI Key | VFXZKNGPBLVKPC-UHFFFAOYSA-N |
| Isomeric SMILES | C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |
| SMILES | C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |
| Canonical SMILES | C1CN(CCN1CCO)CCS(=O)(=O)O.[Na] |
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